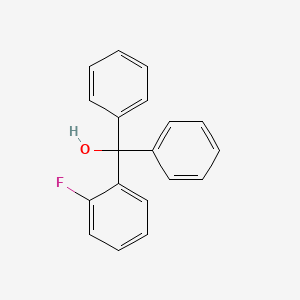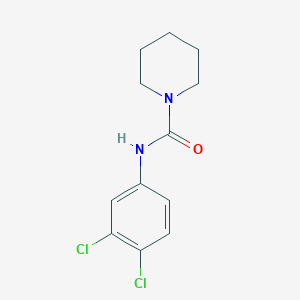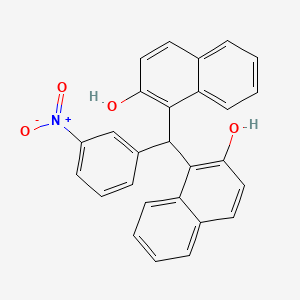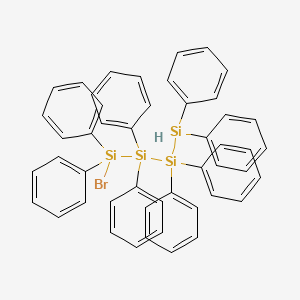
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide is an organic compound with the molecular formula C10H18BrNO and a molecular weight of 248.165 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopentanecarboxamide moiety. It is primarily used in organic synthesis and research applications.
Méthodes De Préparation
The synthesis of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide typically involves the bromination of N-tert-butyl-1-cyclopentanecarboxamide. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-tert-butyl-1-cyclopentanecarboxamide.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound also contains a bromine atom and a tert-butyl group but differs in its aromatic structure.
tert-Butyl 1-bromo-2-naphthoate: Another compound with a bromine atom and a tert-butyl group, but with a naphthalene ring structure.
The uniqueness of this compound lies in its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
14388-03-5 |
|---|---|
Formule moléculaire |
C10H18BrNO |
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
1-bromo-N-tert-butylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H18BrNO/c1-9(2,3)12-8(13)10(11)6-4-5-7-10/h4-7H2,1-3H3,(H,12,13) |
Clé InChI |
NIPLZIHEDZRKSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1(CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)







![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)

